molecular formula C15H14N2O3 B5596390 4-methyl-N-(2-methyl-5-nitrophenyl)benzamide

4-methyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5596390
M. Wt: 270.28 g/mol
InChI Key: RBBOFOAAFQFDFH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10044231 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic and Structural Analysis

The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, a compound similar to 4-methyl-N-(2-methyl-5-nitrophenyl)benzamide, was analyzed to understand its molecular configuration and intermolecular interactions. The study revealed the compound crystallizes in the orthorhombic space group, with detailed unit cell dimensions and dihedral angles provided, highlighting the compound's potential for further applications in material science and molecular engineering (Saeed, Hussain, & Flörke, 2008).

Antidiabetic and Antimicrobial Potential

A series of derivatives of this compound were synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Among them, specific derivatives demonstrated potent inhibitory effects, showcasing the compound's potential in developing new antidiabetic agents. Furthermore, these derivatives exhibited significant antimicrobial activity against various pathogens, indicating their versatility in medicinal chemistry (Thakal, Singh, & Singh, 2020).

Material Science and Optical Properties

In material science, N-(2-methyl-5-nitro-phenyl)benzamide was synthesized and its single crystal grown via slow evaporation technique. This research focused on the compound's crystallography, including space group and lattice parameters, and explored its physical properties such as thermal stability and second harmonic generation efficiency. The findings highlight its potential application in the field of optoelectronics and as a material for nonlinear optical devices (Prabukanthan et al., 2021).

Corrosion Inhibition

A study on the corrosion inhibition properties of N-phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide, demonstrated their effectiveness in protecting mild steel against acidic corrosion. This research provides insights into the structural factors influencing corrosion inhibition efficiency and highlights the application of these compounds in industrial corrosion protection (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide detection in aqueous environments, leveraging the strong affinity of cyanide towards acyl carbonyl carbon. These compounds' high selectivity towards CN− ion makes them practical tools for monitoring cyanide concentrations in water samples, showcasing an environmental application of the compound (Sun, Wang, & Guo, 2009).

Properties

IUPAC Name

4-methyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-3-6-12(7-4-10)15(18)16-14-9-13(17(19)20)8-5-11(14)2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBOFOAAFQFDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.